5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine
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Overview
Description
5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine is a synthetic organic compound with the molecular formula C16H12ClN5. It is known for its unique structure, which includes a diazenyl group (-N=N-) linking a chlorophenyl and a phenyl group to a pyrimidinamine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine typically involves the diazotization of 2-chloroaniline followed by coupling with 4-phenyl-2-pyrimidinamine. The reaction conditions often include the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt, which then reacts with the pyrimidinamine derivative under basic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-pyrimidinamine: Lacks the diazenyl and chlorophenyl groups.
2-(2-Chlorophenyl)diazenyl derivatives: Similar diazenyl linkage but different core structures.
Phenylpyrimidine derivatives: Variations in substitution patterns on the pyrimidine ring.
Uniqueness
5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-pyrimidinamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its diazenyl linkage and chlorophenyl substitution make it a versatile compound for various applications .
Properties
IUPAC Name |
5-[(2-chlorophenyl)diazenyl]-4-phenylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5/c17-12-8-4-5-9-13(12)21-22-14-10-19-16(18)20-15(14)11-6-2-1-3-7-11/h1-10H,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSNZQJZBZZHRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC=CC=C3Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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